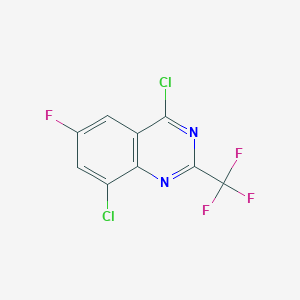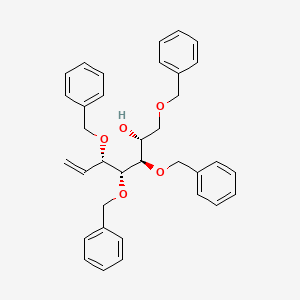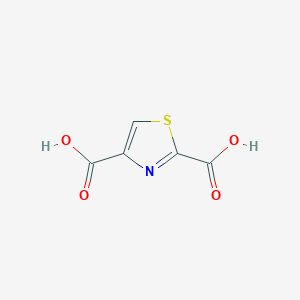
4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline is a heterocyclic aromatic compound with significant interest in various scientific fields. Its unique structure, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups, makes it a valuable compound for research and industrial applications.
Métodos De Preparación
The synthesis of 4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common method includes the reaction of 4,8-dichloroquinazoline with fluorinating agents under controlled conditions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .
Análisis De Reacciones Químicas
4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions: Reagents such as sodium hydride, potassium carbonate, and various solvents are commonly used. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The reactions typically yield derivatives with modified functional groups, enhancing the compound’s applicability in different fields
Aplicaciones Científicas De Investigación
4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The presence of electronegative fluorine and chlorine atoms enhances its binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline can be compared with other similar compounds such as:
- 4,8-Dichloro-6-(trifluoromethyl)quinoline
- 4,6-Dichloro-2-(trifluoromethyl)quinoline
- 2,4-Dichloro-6-fluoroquinoline
These compounds share structural similarities but differ in their specific functional groups and positions, leading to variations in their chemical reactivity and applications. The unique combination of chlorine, fluorine, and trifluoromethyl groups in this compound provides distinct advantages in terms of stability and reactivity .
Propiedades
Fórmula molecular |
C9H2Cl2F4N2 |
|---|---|
Peso molecular |
285.02 g/mol |
Nombre IUPAC |
4,8-dichloro-6-fluoro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H2Cl2F4N2/c10-5-2-3(12)1-4-6(5)16-8(9(13,14)15)17-7(4)11/h1-2H |
Clave InChI |
IKQFMGXHJJURIX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=NC(=N2)C(F)(F)F)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)


![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)
![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)
